BenchChemオンラインストアへようこそ!

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine

Lipophilicity Drug-likeness Scaffold optimization

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine (C₁₀H₁₁ClN₄O, MW 238.67 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-c]pyrimidine scaffold class. The compound features a 7-chloro substituent that serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and a 3-oxan-4-yl (tetrahydro-2H-pyran-4-yl) group that introduces an ether oxygen into the side chain.

Molecular Formula C10H11ClN4O
Molecular Weight 238.67 g/mol
CAS No. 1343379-55-4
Cat. No. B1468476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine
CAS1343379-55-4
Molecular FormulaC10H11ClN4O
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESC1COCCC1C2=NN=C3N2C=NC(=C3)Cl
InChIInChI=1S/C10H11ClN4O/c11-8-5-9-13-14-10(15(9)6-12-8)7-1-3-16-4-2-7/h5-7H,1-4H2
InChIKeyATWQETDYEYJVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS 1343379-55-4: Core Scaffold Identity and Procurement Baseline


7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine (C₁₀H₁₁ClN₄O, MW 238.67 g/mol) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-c]pyrimidine scaffold class [1]. The compound features a 7-chloro substituent that serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and a 3-oxan-4-yl (tetrahydro-2H-pyran-4-yl) group that introduces an ether oxygen into the side chain [2]. It is supplied predominantly as a research intermediate with a standard purity of 95% (some vendors offer 98%) . No patent or primary literature was identified that reports direct biological activity data for this specific compound, which is consistent with its primary role as a synthetic building block rather than a terminal biologically characterized entity.

Why Generic Substitution Is Insufficient for 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS 1343379-55-4


Replacing 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine with a generic [1,2,4]triazolo[4,3-c]pyrimidine scaffold or an alternative 3-substituted analog introduces quantifiable shifts in key physicochemical parameters that govern synthetic utility, solubility, and downstream pharmacokinetic properties. Critically, the oxan-4-yl group at the 3-position confers a 0.7 log unit reduction in computed lipophilicity (XLogP3-AA 1.9 vs. 2.6 for the 3-isopropyl analog) and a 9.2 Ų increase in topological polar surface area (52.3 Ų vs. 43.1 Ų) relative to the closest directly comparable 3-alkyl analog [1]. These differences affect reaction solvent compatibility, chromatographic behavior, and the physicochemical profile of final elaborated products, meaning that synthetic routes and biological outcomes are not translatable between analogs without re-optimization. The evidence below quantifies the specific dimensions that preclude casual interchange.

Quantitative Differentiation Evidence for 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS 1343379-55-4


Reduced Lipophilicity (XLogP3-AA): Oxan-4-yl vs. Isopropyl Analog

The target compound bearing a 3-oxan-4-yl substituent exhibits a computed XLogP3-AA value of 1.9, compared to 2.6 for the direct 3-isopropyl analog (7-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine, CAS 1094425-28-1) [1]. The 0.7 log unit reduction reflects the increased polarity contributed by the tetrahydropyran oxygen. For reference, the unsubstituted 3-H parent (7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine, CAS 923191-97-3) is not amenable to direct XLogP comparison as it lacks a 3-substituent entirely, but its lower molecular complexity renders it a less informative comparator for SAR purposes.

Lipophilicity Drug-likeness Scaffold optimization

Increased Topological Polar Surface Area: Oxan-4-yl vs. Isopropyl Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 52.3 Ų, while the 3-isopropyl analog has a TPSA of 43.1 Ų [1]. This 9.2 Ų increase is attributable to the additional ether oxygen in the oxan-4-yl substituent. TPSA values below 60 Ų are generally associated with good blood-brain barrier permeability, while values above 140 Ų predict poor intestinal absorption; at 52.3 Ų, the target remains in the CNS-permeable range but with a meaningful shift toward higher polarity relative to the alkyl analog.

Polar surface area Permeability Drug design

Enhanced Hydrogen Bond Acceptor Capacity: Oxan-4-yl Introduces Fourth HBA

The target compound possesses 4 hydrogen bond acceptor (HBA) sites compared to 3 for the 3-isopropyl analog and 3 for the unsubstituted 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine parent [1]. The additional HBA arises from the tetrahydropyran ring oxygen. This increases the compound's capacity to engage in polar interactions with solvents, chromatographic stationary phases, and—when elaborated into a final bioactive molecule—protein target residues. Both compounds share zero hydrogen bond donors, meaning solubility modulation is driven entirely by acceptor count.

Hydrogen bonding Solubility Target engagement

Purity Specification Differential: 98% Grade Availability for Demanding Applications

Multiple vendors supply the compound with a standard purity of 95% , while select suppliers including Leyan list a 98% purity grade . In comparison, the closely related 7-chloro-3-(propan-2-yl) analog (CAS 1094425-28-1) is typically available only at 95% purity . For researchers conducting sensitive coupling reactions (e.g., Pd-catalyzed cross-couplings) where catalyst poisoning by trace impurities can reduce yield, the availability of a higher-purity specification provides a procurement-relevant differentiation.

Chemical purity Procurement specification Reproducibility

Class-Level Scaffold Validation: Triazolo[4,3-c]pyrimidine as a Privileged Kinase-Inhibitor Motif

While no bioactivity data exist for the target compound itself, the [1,2,4]triazolo[4,3-c]pyrimidine scaffold class has been validated as a Syk family kinase inhibitor platform. Hirabayashi et al. (2008) demonstrated that 1,2,4-triazolo[4,3-c]pyrimidine derivatives achieve strong Syk inhibitory activities, with optimized lead compounds reaching nanomolar IC₅₀ values in cellular assays [1]. The scaffold itself, therefore, is a biologically privileged template. The 7-chloro substituent provides a known synthetic handle for further elaboration, while the oxan-4-yl group offers a distinct polarity and steric profile relative to alkyl, aryl, or haloalkyl 3-substituents—making this specific building block a strategic entry point for SAR exploration.

Kinase inhibition Scaffold validation Medicinal chemistry

Molecular Weight Differential: Impact on Downstream Lead-Likeness Assessment

The target compound (MW 238.67 g/mol) is 42.03 g/mol heavier than the 3-isopropyl analog (MW 196.64 g/mol) [1]. This difference is a direct consequence of substituting a dimethyl-substituted carbon (isopropyl) with a tetrahydropyran ring. In fragment-based drug discovery, fragments below 250 Da are considered favorable starting points, and the target compound remains within this range. The molecular weight differential becomes significant when the building block is incorporated into larger molecules, affecting the final compound's compliance with Lipinski's Rule of Five and other drug-likeness metrics.

Molecular weight Lead-likeness Fragment-based design

Optimal Research and Procurement Scenarios for 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS 1343379-55-4


Kinase-Focused Library Synthesis Requiring a Polarity-Diversified 3-Substituent

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries based on the triazolo[4,3-c]pyrimidine scaffold should prioritize this building block when exploring SAR at the 3-position with a polar, non-ionizable substituent. The oxan-4-yl group's XLogP3-AA of 1.9 (vs. 2.6 for the isopropyl analog) and TPSA of 52.3 Ų (vs. 43.1 Ų) make it the superior choice for probing interactions with polar kinase subpockets [1], where the additional ether oxygen may form favorable contacts with water networks or polar protein residues. The 7-chloro handle permits subsequent diversification via SNAr or cross-coupling chemistry.

Synthetic Methodology Development Leveraging the 7-Chloro Electrophile

The 7-chloro substituent is a well-precedented electrophilic site for nucleophilic aromatic substitution on triazolopyrimidines [1]. Researchers developing new Pd-catalyzed amination, etherification, or borylation protocols on heteroaryl chlorides can use this compound as a model substrate, benefiting from the 98% purity grade available from select suppliers , which minimizes competing background reactions during catalyst screening.

Agrochemical Fragment Exploration with Enhanced Aqueous Compatibility

The triazolopyrimidine scaffold has established applications in agrochemical fungicide and herbicide development [1]. The oxan-4-yl substituent's lower lipophilicity (XLogP3-AA 1.9) and higher TPSA (52.3 Ų) relative to alkyl-substituted analogs suggest improved aqueous solubility and potentially favorable soil mobility or plant translocation properties—parameters critical for agrochemical lead optimization. The 7-chloro position enables late-stage diversification to tune biological target selectivity.

Procurement for Chemical Biology Probe Synthesis Requiring Documented Purity Thresholds

When synthesizing chemical biology probes where reproducibility and purity documentation are essential, the availability of a 98% purity specification (e.g., Leyan Product 1551534) provides a verifiable quality benchmark [1]. This differential, combined with the compound's single rotatable bond (rigid scaffold) and zero hydrogen bond donor count, makes it an attractive core for designing probes where minimal conformational flexibility and predictable physicochemical behavior are desired.

Quote Request

Request a Quote for 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.